molecular formula C26H24ClN3O3 B2577802 1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 942884-62-0

1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2577802
CAS No.: 942884-62-0
M. Wt: 461.95
InChI Key: KDCSBIRWHZEKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidin-2-one derivative substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl moiety at position 2.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-32-23-10-6-3-7-17(23)15-30-21-9-5-4-8-20(21)28-26(30)18-13-25(31)29(16-18)22-14-19(27)11-12-24(22)33-2/h3-12,14,18H,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCSBIRWHZEKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzodiazole moiety. The synthetic route often includes:

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (pyrrolidinone, benzimidazole, or substituted aromatic rings) and are compared based on substituent effects, synthesis, and bioactivity:

Compound Name / ID Key Structural Features Biological Activity Synthesis Yield/Notes Reference
1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-chloro-2-hydroxyphenyl; oxadiazole-thione 1.5× higher antioxidant activity than ascorbic acid (DPPH assay) Not specified
1-(4-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 4-chlorophenyl; 2-methoxyphenoxyethyl linker No explicit activity data; structural focus on ether linkage for solubility Patented (RN: 883640-65-1)
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one Allyl group on phenoxyethyl; dual methoxy substituents Potential for enhanced membrane permeability (allyl group) RN: 890633-38-2; synthesis via nucleophilic substitution
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole instead of benzimidazole; ketone core Antitumor activity inferred from Pseudo Natural Product collection Part of a compound library for biological screening
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride Fluorophenylmethyl; dimethylphenoxyethyl Likely optimized for CNS penetration (fluorine substituent) RN: 1049746-50-0; hydrochloride salt for improved solubility

Key Observations:

Substituent Effects on Bioactivity: The hydroxyl group in 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one confers potent antioxidant activity (1.5× ascorbic acid) via radical scavenging . Chlorine at position 5 (target compound) vs. position 4 () could influence steric interactions in receptor binding.

Synthetic Accessibility: Suzuki-Miyaura coupling (e.g., ) and nucleophilic substitutions (e.g., ) are common for introducing aromatic/heterocyclic groups.

Pharmacokinetic Considerations: The allyl group in may enhance lipophilicity and membrane permeability compared to the target compound’s benzyl group.

Limitations in Current Data:

  • Direct comparative bioactivity data (e.g., IC₅₀ values, receptor binding assays) for the target compound are absent in the provided evidence.

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3O2C_{20}H_{22}ClN_3O_2 with a molecular weight of approximately 367.19 g/mol. The structure features a pyrrolidine ring, substituted phenyl groups, and a benzodiazole moiety, which are often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing benzodiazole and pyrrolidine rings have shown promising results in inhibiting cancer cell proliferation and migration. A virtual screening study identified novel compounds that inhibited cancer cell migration through DNAJA1 and mutant p53 pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and urease enzymes, which are implicated in various diseases including Alzheimer's and infections caused by urease-producing bacteria .

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves interference with bacterial cell wall synthesis or function .

Case Studies and Experimental Data

Study Findings Methodology
Study 1Inhibition of cancer cell migration via DNAJA1 pathwaysVirtual screening
Study 2Moderate antibacterial activity against Salmonella typhiAntibacterial assays
Study 3AChE inhibition with IC50 values in the nanomolar rangeEnzyme inhibition assays

Mechanistic Insights

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in disease processes. Docking studies have revealed potential binding interactions with active sites of target enzymes, suggesting a basis for its inhibitory effects .

Q & A

(Basic) What are the recommended synthetic routes for 1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzodiazole and pyrrolidinone precursors. Key steps include:

  • Benzodiazole formation : Condensation of 2-methoxyphenylmethylamine with a substituted benzene-1,2-diamine derivative under acidic conditions .
  • Pyrrolidinone functionalization : Coupling the benzodiazole intermediate with a pre-synthesized pyrrolidinone scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Purification : Techniques like column chromatography, HPLC, or recrystallization are critical for isolating high-purity intermediates and final products .
    Optimization : Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency .

(Basic) Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, particularly for the pyrrolidinone core and benzodiazole moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C25_{25}H22_{22}ClN3_3O3_3) and detects isotopic patterns .
  • HPLC with UV/Vis detection : Monitors purity (>95%) and identifies byproducts during synthesis .

(Advanced) How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Models interactions with receptors (e.g., kinases, GPCRs) by analyzing hydrogen bonding, π-π stacking, and hydrophobic contacts between the benzodiazole/pyrrolidinone moieties and binding pockets .
  • Molecular Dynamics (MD) simulations : Assess binding stability and conformational changes over time .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vivo testing .

(Advanced) What strategies address contradictory bioactivity data across different assay conditions?

  • Assay standardization : Control variables such as solvent (DMSO concentration), cell line viability, and incubation time .
  • Dose-response validation : Replicate experiments across multiple concentrations to identify false positives/negatives .
  • Target profiling : Use orthogonal assays (e.g., enzyme inhibition vs. cell proliferation) to confirm mechanism-specific activity .

(Basic) What are the key stability considerations for this compound under various storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzodiazole and methoxyphenyl groups .
  • Solubility : Prefer DMSO for stock solutions; avoid aqueous buffers with extreme pH to prevent hydrolysis of the pyrrolidinone ring .
  • Analytical monitoring : Use HPLC or TLC to detect degradation products over time .

(Advanced) How to design structure-activity relationship (SAR) studies focusing on substituent modifications?

  • Substituent variation : Replace the 5-chloro-2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity .
  • Scaffold hopping : Compare activity against analogs with benzimidazole instead of benzodiazole cores .
  • Data analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with biological endpoints .

(Advanced) What are the challenges in optimizing reaction yields for complex intermediates?

  • Byproduct formation : Competing reactions (e.g., over-alkylation) require strict temperature control (-78°C for lithiation steps) .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency but demand inert atmospheres .
  • Workflow integration : Continuous flow chemistry may enhance scalability and reduce reaction times for multi-step syntheses .

(Basic) What in vitro models are suitable for initial pharmacological screening?

  • Anticancer activity : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial potential : Agar dilution assays against Gram-positive/negative bacteria .

(Advanced) How to resolve regioselectivity issues during benzodiazole ring substitution?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to specific positions .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired regioisomers .
  • Real-time monitoring : In situ 1^1H NMR tracks regioselectivity during reactions .

(Advanced) What metabolomics approaches assess the compound’s stability in biological systems?

  • LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in liver microsome assays .
  • Stable isotope labeling : Track metabolic pathways using 13^{13}C-labeled analogs .
  • CYP450 inhibition assays : Determine if the compound interacts with cytochrome P450 enzymes, affecting its half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.